molecular formula C15H12Cl2N4O B2991617 3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide CAS No. 1356746-38-7

3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide

Cat. No. B2991617
CAS RN: 1356746-38-7
M. Wt: 335.19
InChI Key: DQYRYARWNUCOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide is a heterocyclic compound with a fused bicyclic structure. It belongs to the imidazo[1,2-a]pyridine class and has shown promising activity against tuberculosis (TB) . TB remains a significant global health challenge, and novel drug candidates are urgently needed.


Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. While the exact synthetic route may vary, it typically starts with readily available starting materials. Researchers have explored various synthetic strategies, including microwave-assisted methods and solvent-free approaches . Further details on the synthetic pathway would require a deeper investigation of relevant literature.


Molecular Structure Analysis

The molecular structure of 3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide consists of a pyridine ring fused with an imidazo[1,2-a]pyridine moiety. The chlorine atoms at positions 3 and 6 contribute to its dichloro substitution. The methyl group at position 8 of the imidazo ring enhances its biological activity .


Chemical Reactions Analysis

The compound’s reactivity and chemical behavior depend on its functional groups. Researchers have investigated its interactions with various enzymes and biological targets. Notably, it has been identified as an inhibitor of Mtb pantothenate synthetase (PS) . Further studies are needed to explore its reactivity in different contexts.


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits an off-white solid state with a melting point range of 70–75°C .
  • NMR Spectra : The ^1H NMR spectrum reveals characteristic peaks corresponding to different protons, while the ^13C NMR spectrum provides information about carbon atoms .

Mechanism of Action

The precise mechanism of action involves inhibition of Mtb PS, a critical enzyme involved in coenzyme A biosynthesis. By disrupting this pathway, the compound interferes with Mtb’s survival and replication. Understanding the detailed binding interactions and enzymatic inhibition is crucial for optimizing its efficacy .

Future Directions

: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents

properties

IUPAC Name

3,6-dichloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-9-3-2-6-21-8-10(19-14(9)21)7-18-15(22)13-11(16)4-5-12(17)20-13/h2-6,8H,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYRYARWNUCOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.